molecular formula C4H4BrN3S B1620703 4-bromo-1H-pyrazole-3-carbothioamide CAS No. 289504-61-6

4-bromo-1H-pyrazole-3-carbothioamide

Cat. No.: B1620703
CAS No.: 289504-61-6
M. Wt: 206.07 g/mol
InChI Key: OXJJFWJXMFNBKR-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazole-3-carbothioamide is an organic compound with the molecular formula C4H4BrN3S. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. The presence of a bromine atom and a carbothioamide group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-pyrazole-3-carbothioamide typically involves the bromination of 1H-pyrazole-3-carbothioamide. One common method includes the reaction of 1H-pyrazole-3-carbothioamide with bromine in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-pyrazole-3-carbothioamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The carbothioamide group can be oxidized to form sulfonamides or reduced to form corresponding amines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 4-azido-1H-pyrazole-3-carbothioamide or 4-thiocyanato-1H-pyrazole-3-carbothioamide.

    Oxidation Products: Sulfonamides or sulfoxides.

    Reduction Products: Corresponding amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-1H-pyrazole-3-carbothioamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules with antimicrobial, antifungal, or anticancer activities. Researchers explore its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its unique structure allows for the creation of compounds with specific properties required in various applications.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrazole-3-carbothioamide: Similar structure but with a chlorine atom instead of bromine.

    1H-Pyrazole-3-carbothioamide: Lacks the halogen substituent, offering different reactivity.

    4-Bromo-1H-pyrazole-5-carboxamide: Similar bromine substitution but with a carboxamide group instead of carbothioamide.

Uniqueness

4-Bromo-1H-pyrazole-3-carbothioamide is unique due to the combination of the bromine atom and carbothioamide group, which imparts distinct reactivity and potential biological activity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from its analogs.

Properties

IUPAC Name

4-bromo-1H-pyrazole-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3S/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJJFWJXMFNBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381966
Record name 4-bromo-1H-pyrazole-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289504-61-6
Record name 4-bromo-1H-pyrazole-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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